molecular formula C8H17N3O B8415249 4-Piperazin-1-yl-pyrrolidin-3-ol

4-Piperazin-1-yl-pyrrolidin-3-ol

Cat. No. B8415249
M. Wt: 171.24 g/mol
InChI Key: XCQKGRUMUUYHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperazin-1-yl-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperazin-1-yl-pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazin-1-yl-pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Piperazin-1-yl-pyrrolidin-3-ol

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

4-piperazin-1-ylpyrrolidin-3-ol

InChI

InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2

InChI Key

XCQKGRUMUUYHMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CNCC2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Epoxypyrrolidine carbamate Wang resin (0.15 g, 0.18 mmol) was placed in a glass reaction vessel (4 mL). LiClO4 (57 mg, 3 eq.), N-Boc piperazine (186 mg, 5.5 eq.) and acetonitrile (2 mL) were added. The glass reactor was closed with a screw cap and the reaction mixture was heated at 80° C. for 43 h. The resin was transferred into syringes and washed with acetonitrile: H2O (1:1, 2×), DMF (3×), MeOH (3×), DMF (3×), and CH2Cl2 (5×). The BOC group was removed by treating the resin with 10% methyl sulfide in TFA (2 mL) for 1 hour. This solution was saved and later combined with a cleavage solution. The product was further cleaved from resin by shaking with a solution of TFA:CH2Cl2:H2O (2 mL of 70:30:1.5) for 2.5 h (2×). All the solutions were combined and condensed to afford 170 mg of crude 4-piperazin-1-yl-pyrrolidin-3-ol (bistrifluoroacetate salt, used without purification). The crude 4-piperazin-1-yl-pyrrolidin-3-ol was dissolved in DMF (dry, 2 mL). To this solution was added 4-chloro-benzoyl chloride (46 μL, 0.36 mmol), diisopropyl ethyl amine (620 μL, 3.6 mmol), and DMAP (2 mg). The solution was stirred at RT for 30 minutes, and then separated by preparative LC-MS to yield 16-mg of the title compound as the trifluoroacetate salt. ESIMS ([M+H]+): 448.3 (100).
Name
3,4-Epoxypyrrolidine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
LiClO4
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
186 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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